molecular formula C7H10F2O3 B1457961 Ethyl 4,4-difluoro-3-oxopentanoate CAS No. 51368-10-6

Ethyl 4,4-difluoro-3-oxopentanoate

Cat. No. B1457961
CAS RN: 51368-10-6
M. Wt: 180.15 g/mol
InChI Key: WRSWARHQCMVKFP-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-3-oxopentanoate is a chemical compound with the CAS Number: 51368-10-6 . It has a molecular weight of 180.15 and its IUPAC name is ethyl 4,4-difluoro-3-oxopentanoate . It is stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 4,4-difluoro-3-oxopentanoate is 1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4,4-difluoro-3-oxopentanoate has a molecular weight of 180.15 . It is a liquid and is stored at a temperature of 4 degrees Celsius . It has a density of 1.2±0.1 g/cm3 and a boiling point of 185.0±30.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4,4-difluoro-3-oxopentanoate is utilized in the synthesis of various pharmaceutical compounds. Its difluorinated ketone structure makes it a valuable precursor in the preparation of gamma-ketoesters and gamma-lactones, which are key intermediates in the production of a wide range of pharmacologically active molecules. These intermediates often exhibit enhanced metabolic stability and improved pharmacokinetic properties .

Material Science

In material science, this compound serves as a starting material for the synthesis of fluorinated polymers. The presence of fluorine atoms imparts unique properties to the polymers, such as resistance to solvents, acids, and bases, as well as thermal stability. This makes the resulting materials suitable for use in harsh chemical environments and in the manufacturing of durable goods .

Chemical Synthesis

Ethyl 4,4-difluoro-3-oxopentanoate is a versatile reagent in organic synthesis. It can undergo various chemical reactions, including condensation, reduction, and nucleophilic addition, to yield a diverse array of chemical structures. Its application in the synthesis of complex molecules is crucial for the development of new chemical entities in research and industry .

Chromatography

This compound can be used as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of chromatographic systems and serves as a reference point for the identification and quantification of similar compounds in complex mixtures .

Analytical Research

In analytical research, Ethyl 4,4-difluoro-3-oxopentanoate is often employed in the development of analytical methods. Its well-defined structure and properties make it an excellent candidate for method validation, particularly in the determination of reaction kinetics and mechanism studies .

Life Science Research

The compound finds applications in life science research, particularly in the study of cell biology and biochemistry. It can be used to investigate the biological activity of fluorinated compounds and their interactions with biological systems. This research can lead to the discovery of new therapeutic agents and diagnostic tools .

Agrochemical Development

Ethyl 4,4-difluoro-3-oxopentanoate may also be used in the development of agrochemicals. The introduction of fluorine atoms into agrochemical compounds can enhance their activity, selectivity, and environmental stability, making them more effective as pesticides or herbicides .

Environmental Science

In environmental science, the compound’s stability and resistance to degradation can be leveraged to study long-term environmental impacts of fluorinated organic compounds. It serves as a model compound to understand the behavior of persistent organic pollutants in ecosystems .

Mechanism of Action

While the specific mechanism of action for Ethyl 4,4-difluoro-3-oxopentanoate is not available, it’s worth noting that difluoromethyl compounds can significantly enhance the physiological activity of organic molecular compounds, playing an important role in many bioorganic molecules .

Safety and Hazards

The safety information for Ethyl 4,4-difluoro-3-oxopentanoate includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Difluoromethyl compounds, such as Ethyl 4,4-difluoro-3-oxopentanoate, have been gaining widespread attention in recent years due to their application in the creation of pharmaceuticals and pesticides . This suggests that there may be future research and development opportunities in these areas.

properties

IUPAC Name

ethyl 4,4-difluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWARHQCMVKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-difluoro-3-oxopentanoate

CAS RN

51368-10-6
Record name ethyl 4,4-difluoro-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hexamethyldisilazide (150 ml of a 1M solution in THF, 0.15 mol) was cooled in an argon athmosphere to −78° C. and ethyl acetate (15 ml, 0.14 mol) was added dropwise with stirring. Stirring was continued for one hour at −78° C., then ethyl 2,2-difluoropropionate (12 g, 0.089 mol) was added dropwise with stirring. Stirring was continued for four hours at −78° C., then a saturated solution of ammonium chloride (175 ml) was added dropwise. The mixture was allowed to reach room temperature, acidified with 1M HCl (50 ml) and left standing overnight. The phases were separated. The aqueous phase was extracted with ethyl acetate, the combined organic phases were washed with 1M HCl, brine, dried over sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by vacuum distillation (54 mbar, 130° C.) to yield 12.4 g (0.068 mmol, 77%) of a colourless liquid that was used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.